molecular formula C11H6O2 B6255277 6-ethynyl-4H-chromen-4-one CAS No. 1191128-63-8

6-ethynyl-4H-chromen-4-one

Cat. No.: B6255277
CAS No.: 1191128-63-8
M. Wt: 170.2
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Description

6-Ethynyl-4H-chromen-4-one (CAS 1191128-63-8) is a functionalized chromenone derivative of significant value in medicinal chemistry and chemical biology research. Its core structure features an ethynyl group at the 6-position of the 4H-chromen-4-one scaffold, making it a versatile intermediate for post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction . This compound serves as a critical building block for the synthesis of environment-sensitive fluorogenic dyes . Research demonstrates its application in creating probes for sensing DNA hybridization, where the resulting labeled oligonucleotides can exhibit a "turn-on" fluorescence signal upon binding to their complementary strand, thereby enabling highly sensitive detection methods . The chromone core is a privileged structure in drug discovery, and the ethynyl handle allows researchers to efficiently generate diverse libraries of compounds for screening against various biological targets . The molecular formula is C11H6O2 and it has a molecular weight of 170.16 g/mol . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1191128-63-8

Molecular Formula

C11H6O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Ethynyl 4h Chromen 4 One and Its Derivatives

Targeted Synthesis of Ethynyl-Substituted 4H-Chromen-4-one Derivatives

The introduction of an ethynyl (B1212043) group onto the 4H-chromen-4-one scaffold, particularly at the C6 position, is a key functionalization that opens up avenues for further chemical modification and the development of novel compounds.

The Sonogashira reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.orgorganic-chemistry.org It has proven to be an exceptionally effective method for the C-alkynylation of chromones. researchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgresearchgate.net

To synthesize 6-ethynyl-4H-chromen-4-one, a 6-halo-4H-chromen-4-one (typically a bromo or iodo derivative) is used as the starting material. The Sonogashira coupling of these bromochromones with various terminal alkynes has been shown to proceed with high efficiency. researchgate.net The reaction is generally carried out in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), a copper(I) co-catalyst, and a base like triethylamine. researchgate.net This methodology allows for the direct and selective introduction of the ethynyl group at the C6 position of the chromone (B188151) ring.

The following table outlines the typical components of a Sonogashira reaction for the C6-ethynylation of a chromone.

ComponentExample(s)RoleReference(s)
Substrate6-Bromo-4H-chromen-4-one, 6-Iodo-4H-chromen-4-oneAryl halide researchgate.net
ReagentTerminal alkyne (e.g., trimethylsilylacetylene)Source of the ethynyl group wikipedia.org
Palladium CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Primary catalyst for the cross-coupling researchgate.net
Copper Co-catalystCopper(I) iodide (CuI)Increases reaction rate wikipedia.orgresearchgate.net
BaseTriethylamine (Et₃N), DiethylamineNeutralizes the hydrogen halide formed and facilitates the reaction nih.govresearchgate.net
SolventDMF, NMP, DioxaneProvides the reaction medium nih.govnih.gov

The placement of the ethynyl group at the C6 position of the 4H-chromen-4-one core is a strategic choice. This position is part of the benzo portion of the bicyclic system and is generally less sterically hindered than positions on the pyrone ring. The ethynyl group at C6 provides a versatile handle for further functionalization. The terminal alkyne can participate in a wide range of subsequent reactions, including click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), further cross-coupling reactions, and various cyclization reactions. This allows for the construction of more complex and diverse molecular architectures based on the this compound scaffold.

Alternative and Green Chemistry Approaches to this compound Synthesis

The traditional synthesis of chromone derivatives can involve hazardous reagents and generate significant chemical waste. nih.gov In response, the principles of green chemistry have been increasingly applied to develop more environmentally benign synthetic routes. nih.govresearchgate.net These approaches prioritize the use of sustainable materials, non-toxic catalysts, and gentle reaction conditions to minimize ecological impact. researchgate.net For the synthesis of chromone scaffolds, innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly solvents are being implemented. nih.govresearchgate.net

Microwave-assisted synthesis, in particular, has emerged as a powerful tool in green chemistry. researchgate.net This technique can significantly reduce reaction times, improve product yields, and decrease energy consumption compared to conventional heating methods. researchgate.net For instance, the synthesis of substituted chroman-4-ones, closely related structures to chromen-4-ones, has been efficiently achieved through a base-mediated aldol (B89426) condensation using microwave irradiation at 160–170 °C for one hour. nih.gov Such protocols offer a promising green alternative for the construction of the core chromone structure, which can then be further elaborated to introduce the 6-ethynyl group.

Photocatalysis represents another green toolkit for organic synthesis, particularly for reactions involving the activation of alkynes. rsc.org While specific applications to this compound are still an emerging area, photo-induced methods offer the potential for atom-efficient reactions under mild conditions, avoiding the need for harsh reagents. rsc.org

The table below summarizes key green chemistry approaches applicable to the synthesis of chromone derivatives.

Green Chemistry TechniquePrincipleAdvantagesReference
Microwave Irradiation Uses microwave energy to heat reactions directly and efficiently.Rapid reaction rates, higher yields, reduced energy consumption, scalability. nih.govresearchgate.netnih.gov
Ultrasound Synthesis Employs acoustic cavitation to enhance chemical reactivity.Increased reaction rates, improved yields, milder conditions. nih.govresearchgate.net
Green Solvents Utilizes environmentally benign solvents (e.g., water, ionic liquids).Reduced toxicity and environmental pollution, improved safety. nih.govresearchgate.net
Photocatalysis Uses light to initiate and drive chemical reactions.Mild reaction conditions, high atom economy, access to unique reaction pathways. rsc.org

These methodologies align with the core principles of green chemistry by minimizing waste, using safer solvents and auxiliaries, and designing for energy efficiency. mdpi.com

Derivatization Strategies for this compound: Post-Synthetic Modifications and Functionalization

The this compound scaffold is a versatile platform for further chemical modification. The terminal alkyne at the C6 position serves as a highly reactive handle for a variety of post-synthetic functionalization reactions, enabling the creation of diverse molecular architectures.

Click Chemistry Applications for Scaffold Expansion

The concept of "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for drug discovery and materials science. nih.govnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govnih.gov

The ethynyl group on this compound is perfectly suited for CuAAC reactions. This allows for the modular and efficient coupling of the chromone core to a wide array of azide-containing molecules, including biomolecules, polymers, and other pharmacophores. nih.govmdpi.com This strategy facilitates the rapid generation of large compound libraries for biological screening and the development of advanced materials. nih.gov The resulting 1,2,3-triazole linker is not merely a passive spacer; it is a stable, aromatic unit that can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final conjugate. nih.gov

The general scheme for the CuAAC derivatization of this compound is presented below:

Reactant 1Reactant 2Catalyst/ConditionsProductReference
This compoundOrganic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)6-(1-(R)-1H-1,2,3-triazol-4-yl)-4H-chromen-4-one nih.govnih.gov

This approach significantly expands the chemical space accessible from the this compound starting material, providing a powerful tool for medicinal chemistry and chemical biology. nih.gov

Regioselective Functionalization at C6 and Other Positions

Regioselective functionalization allows for the precise modification of a specific position on a molecule. For this compound, the primary sites for functionalization are the ethynyl group at C6 and other positions on the chromone ring.

The C6 position is readily functionalized via the aforementioned click chemistry. Beyond this, the alkyne can undergo other reactions characteristic of terminal alkynes, such as Sonogashira coupling, which would further extend the carbon framework.

The chromone ring itself possesses distinct reactivity. The aromatic benzene (B151609) ring (A ring) can undergo electrophilic aromatic substitution. The positions are activated or deactivated based on the existing substituents. The electron-withdrawing nature of the pyrone ring (C ring) deactivates the A ring towards electrophilic attack, but substitution can still occur, often directed to the C6 and C8 positions. For example, studies on related chroman-4-one scaffolds have shown that the introduction of larger, electron-withdrawing substituents at the 6- and 8-positions can be favorable for certain biological activities. nih.gov This indicates that direct functionalization at these positions, such as through halogenation or nitration, is a viable strategy for derivatization, which could be performed either before or after the introduction of the ethynyl group.

Furthermore, the pyrone ring contains several potential reaction sites. The carbonyl group at C4 and the double bond between C2 and C3 can undergo various addition reactions, although this may disrupt the aromaticity and core structure of the chromen-4-one. The development of catalytic systems that can achieve regioselective C-H functionalization is an active area of research that could provide novel methods for directly modifying the chromone skeleton without pre-functionalization. nih.govrsc.org

Structure Activity Relationship Sar Studies of 6 Ethynyl 4h Chromen 4 One Derivatives

Impact of Ethynyl (B1212043) Group Position and Substitutions on Biological Activity

While comprehensive SAR studies focusing exclusively on the positional isomers of the ethynyl group on the chromone (B188151) ring are not extensively detailed in the reviewed literature, the electronic and steric nature of the ethynyl substituent at the C6 position plays a significant role in modulating the biological activity of the 4H-chromen-4-one scaffold. The C6 position of the chromone ring is a key site for modification, and the introduction of an ethynyl group, a small, rigid, and electron-withdrawing moiety, can significantly influence ligand-receptor interactions.

In related heterocyclic systems, such as 4-anilinoquinazolines, the introduction of an alkynyl group at the C6 position has been shown to be a successful strategy for enhancing inhibitory potency against certain enzymes. For instance, a series of C6-alkynyl-substituted 4-anilinoquinazoline (B1210976) derivatives were synthesized and evaluated as epidermal growth factor receptor (EGFR) kinase inhibitors. Notably, the 6-hydroxypropynyl-4-anilinoquinazoline derivative demonstrated very potent EGFR kinase inhibition with an IC₅₀ value of 14 nM researchgate.net. This suggests that the ethynyl group at a comparable position on a different scaffold can provide a critical interaction point within the enzyme's active site.

Substitutions on the terminal end of the ethynyl group can further modulate activity. For example, the addition of a hydroxyl group to the propynyl (B12738560) chain in the quinazoline (B50416) series led to a significant increase in potency, highlighting the importance of even small modifications to the alkynyl substituent researchgate.net.

Influence of Substituent Patterns on the Chromone Ring System (e.g., C2, C3, C6, C7, C8, Phenyl Ring)

Substitutions at various positions on the chromone ring and the appended phenyl ring have a profound impact on the biological activity of 6-ethynyl-4H-chromen-4-one derivatives.

C2 and C3 Positions:

The C2 and C3 positions of the pyranone ring are crucial for activity. The introduction of a phenyl group at the C2 position, creating a flavone-like structure, is a common feature in many biologically active chromones. The substitution pattern on this C2-phenyl ring is also critical. For example, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituent at the C3 position was found to significantly affect both potency and selectivity. The inhibitory activity and selectivity profile for the C3 substituent followed the order: benzyl (B1604629) > acetyl > allyl > Et > Me > H > OH, indicating that the size and nature of this group are important for COX-2 inhibition nih.gov.

In other studies, the presence of a hydroxyl group at the C3 position has been shown to be important for activity against various targets acs.org.

C6, C7, and C8 Positions:

The benzene (B151609) ring of the chromone scaffold offers multiple positions for substitution, with C6, C7, and C8 being the most commonly explored. In the context of sirtuin 2 (SIRT2) inhibition, larger, electron-withdrawing groups at the C6 and C8 positions were found to be favorable for activity. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM gu.senih.govnih.gov. Conversely, an electron-donating methoxy (B1213986) group at the C6 position led to a decrease in inhibitory activity nih.gov.

Substitution at the C7 position has also been investigated. In one study, a fluorinated derivative with a substituent at the C7 position showed only weak inhibitory activity nih.gov. The table below summarizes the effect of various substituents on the chromone ring on SIRT2 inhibitory activity.

CompoundC6-SubstituentC8-SubstituentC2-SubstituentSIRT2 Inhibition (%) at 200 µMIC₅₀ (µM)
1aClCln-pentyl911.8
1fClHn-pentyl70-
1gNO₂Hn-pentyl70-
1hOCH₃Hn-pentyl20-
1iHCln-pentyl45-
-BrBrn-pentyl-1.5

Phenyl Ring Substitutions:

For derivatives containing a C2-phenyl group, substitutions on this ring are pivotal. In a series of chromen-4-one-oxadiazole analogs evaluated as β-glucuronidase inhibitors, it was observed that both electron-withdrawing (e.g., fluoro, chloro, nitro) and electron-donating (e.g., methyl, methoxy) groups on the phenyl ring resulted in potent inhibitors. The position of the substituent also influenced the activity. Fluoro derivatives, in particular, were found to be the most potent in this series researchgate.net.

Role of Different Linkers and Side Chains in Modulating Activity

Linkers and side chains appended to the this compound core are instrumental in modulating biological activity by influencing solubility, providing additional binding interactions, and orienting the molecule within the target's binding site.

In the development of chromone-based inhibitors, various linkers have been employed to connect the chromone scaffold to other pharmacophores. For instance, in a series of chromone–quinoline hybrids, the antileishmanial activity was influenced by the length of the alkyl linker connecting the two rings. While no definitive correlation was established, compounds with two- and seven-carbon linkers displayed the highest activity.

The nature of the side chain itself is also critical. In studies of chroman-4-one derivatives as SIRT2 inhibitors, an alkyl chain with three to five carbons at the C2 position was found to be crucial for high potency nih.gov. The introduction of a phenethyl group at the C2 position also resulted in significant inhibition, indicating that aromatic side chains are permissible if a spacer is introduced between the chromone core and the aromatic ring nih.gov.

The table below illustrates the impact of C2 side chains on SIRT2 inhibition.

CompoundC2-SubstituentSIRT2 Inhibition (%) at 200 µMIC₅₀ (µM)
3an-pentyl825.5
3bphenyl20-
1mphenethyl816.8
1oindol-3-ylethyl53-

Stereochemical Considerations in SAR

Stereochemistry can play a crucial role in the biological activity of this compound derivatives, particularly when chiral centers are introduced into the molecule. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

While specific studies on the stereochemistry of this compound derivatives are limited in the provided search results, research on related chromene scaffolds highlights the importance of stereoisomerism. In the development of chromene-derived selective estrogen receptor modulators (SERMs), different stereoisomers exhibited distinct biological activities. For example, the (R)-enantiomer of a particular chromene derivative was found to be a potent SERM, acting as an antagonist in the uterus while exhibiting agonist activity on bone, plasma lipids, and other tissues. This demonstrates that the specific spatial orientation of substituents is critical for the desired pharmacological profile.

The introduction of substituents at positions such as C2 or C3, or within side chains, can create chiral centers. The resulting enantiomers or diastereomers may have different potencies, selectivities, and even different mechanisms of action. Therefore, the separation and individual evaluation of stereoisomers are essential steps in the SAR exploration of chiral this compound derivatives.

Mechanistic Investigations of 6 Ethynyl 4h Chromen 4 One Action

Cellular and Molecular Target Identification and Validation

The identification of specific cellular and molecular targets is a critical first step in elucidating the mechanism of action of a compound. For the broader class of chromenones, a variety of targets have been identified, suggesting potential avenues for the investigation of 6-ethynyl-4H-chromen-4-one. For instance, certain 4H-chromen-4-one derivatives have been found to interact with enzymes and receptors involved in cell signaling pathways. A comprehensive understanding for this compound would require systematic screening against panels of kinases, phosphatases, and other key cellular proteins to identify direct binding partners. Subsequent validation in cellular models would be necessary to confirm these interactions and their functional consequences.

Pathway Elucidation (e.g., Apoptosis Induction, Cell Cycle Arrest, DNA Damage)

Subsequent to target identification, pathway elucidation studies are conducted to understand the downstream effects of a compound on cellular processes. Many biologically active compounds exert their effects by modulating pathways that control cell fate, such as apoptosis, the cell cycle, and the DNA damage response.

Apoptosis Induction: Investigations into related chromenone derivatives have often assessed their ability to induce programmed cell death. This typically involves assays to measure caspase activation, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Cell Cycle Arrest: The effect of a compound on cell cycle progression is another key area of investigation. Flow cytometry analysis is commonly used to determine if a compound induces arrest at specific phases of the cell cycle (G1, S, or G2/M). This is often followed by Western blot analysis to examine the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

DNA Damage: Some compounds can directly or indirectly cause DNA damage, triggering a DNA damage response (DDR). The phosphorylation of histone H2AX (γH2AX) is a sensitive marker of DNA double-strand breaks and is often assessed by immunofluorescence or Western blotting.

Future studies on this compound would need to systematically evaluate these pathways to understand its cellular impact.

Binding Mode Analysis with Biological Macromolecules (e.g., Enzymes, Receptors, DNA)

To understand the interaction between a compound and its biological target at a molecular level, binding mode analysis is essential. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular modeling are employed to visualize and characterize these interactions. These studies can reveal the specific amino acid residues or nucleotide sequences involved in binding, the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur upon binding. For this compound, once a direct molecular target is identified, such analyses would be crucial for understanding the structural basis of its activity and for guiding the design of more potent and selective derivatives.

Role of Subcellular Localization (e.g., Mitochondrial Targeting)

The efficacy of a compound can be significantly influenced by its ability to accumulate in specific subcellular compartments where its target is located. For example, compounds that target mitochondrial proteins must be able to cross the mitochondrial membranes. Fluorescence microscopy using tagged versions of the compound or specific organelle stains can be used to determine its subcellular localization. If this compound were found to induce apoptosis through the intrinsic pathway, investigating its potential to localize to the mitochondria would be a key aspect of its mechanistic study.

Computational Approaches in 6 Ethynyl 4h Chromen 4 One Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in rational drug design for predicting the binding affinity and mode of action of a novel compound. By simulating the interaction between a ligand and the active site of a target protein, researchers can estimate the strength of the interaction, often expressed as a binding energy score, and identify key amino acid residues involved in the binding.

In the context of the chromone (B188151) family, molecular docking has been widely applied to explore their potential as inhibitors for various biological targets. For instance, studies on 6-substituted 3-formyl chromone derivatives have used docking to investigate their anti-diabetic potential. One such derivative, 6-isopropyl-3-formyl chromone, showed a strong binding affinity for insulin-degrading enzyme (IDE) with a binding energy of -8.5 kcal/mol, which was superior to the reference standard dapagliflozin (B1669812) (-7.9 kcal/mol). nih.gov Similarly, 2-styrylchromone derivatives have been docked against the kinesin Eg5 protein, a target in cancer therapy, to understand their inhibition mechanism at the molecular level. espublisher.com These studies demonstrate how docking can effectively screen derivatives of the 6-ethynyl-4H-chromen-4-one scaffold against a wide array of therapeutic targets to prioritize candidates for further investigation.

Table 1: Examples of Molecular Docking Studies on Chromone Derivatives
Chromone DerivativeProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesTherapeutic Area
6-isopropyl-3-formyl chromoneInsulin-degrading enzyme (IDE)-8.5Not SpecifiedDiabetes nih.gov
2-styrylchromone derivative (MT3)Kinesin Eg5-33.89 (MM-GBSA)E100, R103, W111, Y195, L198Cancer espublisher.com
Chromone-embedded peptidomimetic (Ch-p7)SARS-CoV-2 Main Protease (Mpro)-19.54 (MM-GBSA)Not SpecifiedAntiviral nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their biological activities. By developing a statistically significant QSAR model, researchers can predict the activity of new, unsynthesized compounds based solely on their calculated molecular descriptors.

For chromone derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for specific biological activities, such as antioxidant potential. nih.govnih.gov In one such study, a series of synthetic chromone derivatives was analyzed using Molecular Field Analysis (MFA), a 3D-QSAR technique that calculates steric and electrostatic fields around the molecules. nih.gov A highly predictive model was generated using a genetic partial least squares (G/PLS) method, which yielded strong statistical validation. nih.govnih.gov The model demonstrated a good fit with a high squared correlation coefficient (r²) and a robust predictive power confirmed by a high cross-validated coefficient (r²cv) and a predictive r² for an external test set. nih.govnih.gov Such models can guide the structural modification of this compound to enhance a desired biological activity by indicating which positions on the chromone ring are sensitive to steric or electronic changes.

Table 2: Statistical Parameters of a 3D-QSAR Model for Antioxidant Chromone Derivatives
Statistical ParameterValueDescription
r² (Correlation Coefficient)0.868Indicates the goodness of fit of the model to the training data. nih.govresearchgate.net
r²cv (Cross-validated Coefficient)0.771Measures the internal predictive ability of the model via cross-validation. nih.govresearchgate.net
r²pred (Predictive r² for Test Set)0.924Assesses the model's ability to predict the activity of an external set of compounds. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by applying the laws of classical mechanics, allowing researchers to observe the conformational changes of the protein and ligand, the stability of their complex, and the role of solvent molecules. biointerfaceresearch.comscite.ai Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific protein regions. scite.ai

MD simulations are frequently used to validate docking results and gain deeper insights into the binding mechanism of chromone derivatives. For example, MD simulations of 6-substituted 3-formyl chromones docked with their target proteins revealed stable RMSD values, indicating the formation of a strong and lasting protein-ligand complex. nih.gov In another study, 100-nanosecond simulations were performed on 2-styrylchromone derivatives in complex with kinesin Eg5 to analyze conformational dynamics and confirm the stability of the interaction predicted by docking. espublisher.com For this compound, MD simulations would be crucial to confirm the stability of its binding to a potential target, assess how the ethynyl (B1212043) group influences the dynamics within the active site, and verify the persistence of key interactions over time.

Table 3: Parameters from MD Simulations of Chromone Derivatives
Chromone DerivativeProtein TargetSimulation TimeKey Findings
6-isopropyl-3-formyl chromoneInsulin-degrading enzyme (IDE)3000 ps (3 ns)RMSD values between 0.2 and 0.5 nm indicated a stable protein-ligand complex. nih.gov
2-styrylchromone derivativeKinesin Eg5100 nsAnalysis of RMSD, compactness, and flexibility confirmed stable conformational dynamics. espublisher.com
Chromone derivativeSARS-CoV-2 Spike Glycoprotein1 nsVarying RMSD and high RMSF peaks indicated a dynamic and fluctuating system upon ligand binding. biointerfaceresearch.com

Predictive Modeling for Biological Activities and Selectivity

Beyond QSAR, other predictive models are used to forecast a compound's full spectrum of biological activities and its potential for off-target interactions, which is crucial for assessing selectivity and potential side effects. One such approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound.

This method has been applied to 3-formyl chromone derivatives to predict their potential as aldehyde oxidase inhibitors, insulin (B600854) inhibitors, and HIF1A expression inhibitors. nih.gov By comparing the predicted activity spectrum of this compound with those of other known drugs or related chromone analogs, researchers can identify its most likely therapeutic applications and potential liabilities. Furthermore, structure-activity relationship (SAR) studies, often guided by computational analysis, help in predicting how specific substitutions on the chromone ring affect biological activity and selectivity. For example, studies on 4H-chromene derivatives have reported that substitutions at the C4 and C6 positions can significantly influence their cytotoxic activity against different cancer cell lines. researchgate.net These predictive approaches are vital for designing compounds with high potency for their intended target and minimal interaction with other proteins, thus ensuring greater selectivity and a better safety profile.

Photochemical Properties and Applications of Ethynyl Functionalized 4h Chromen 4 Ones

Photophysical Characterization (e.g., Fluorescence, Quantum Yields, Absorption Properties)

The photochemical behavior of 6-ethynyl-4H-chromen-4-one and its derivatives is characterized by their notable absorption and emission properties, which are influenced by the solvent environment. A key derivative, 2-(4-(Diethylamino)phenyl)-6-ethynyl-3-methoxy-4H-chromen-4-one (AlMF), serves as a representative model for understanding the photophysical characteristics of this class of compounds. Research indicates that modifications at the 6-position of the chromone (B188151) scaffold, such as the introduction of an ethynyl (B1212043) group, have a minimal impact on the fundamental photophysics of the dye core. nih.gov

These compounds typically absorb intensely in the visible range of the electromagnetic spectrum and exhibit large Stokes shifts, particularly in polar solvents. nih.gov This significant separation between the absorption and emission maxima is a desirable characteristic for fluorescent probes, as it minimizes self-quenching and improves signal-to-noise ratios. The fluorescence of these ethynyl-functionalized chromones is highly sensitive to the polarity of their environment. They are generally emissive in a wide range of organic solvents, but their fluorescence is strongly quenched in water. nih.gov This phenomenon, known as fluorogenicity, is attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state in highly polar environments.

The introduction of a methoxy (B1213986) group at the 3-position of the chromen-4-one core, as seen in the AlMF derivative, has been shown to enhance the photostability of the molecule. nih.gov The photophysical properties of AlMF and its nucleoside conjugate (AlMF-Nu) have been studied in various solvents, revealing shifts in their absorption and emission spectra that correlate with solvent polarity. For instance, the emission maximum of AlMF-Nu shifts from 448 nm in toluene (B28343) to 529 nm in methanol, demonstrating a significant bathochromic shift with increasing solvent polarity. nih.gov This solvatochromism suggests a larger dipole moment in the excited state compared to the ground state. nih.gov

Below is a table summarizing the photophysical data for AlMF and its nucleoside conjugate in different solvents.

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)
AlMF Toluene391448570.35
Dichloromethane404486820.21
Acetonitrile4045111070.03
Methanol4075291220.05
AlMF-Nu Toluene39144857Not Reported
Dichloromethane40549085Not Reported
Acetonitrile404516112Not Reported
Methanol407529122Not Reported

Data compiled from a study on water-soluble and photostable fluorogenic chromones. nih.gov

Applications as Fluorogenic Probes in Biological Systems

The unique photophysical properties of this compound derivatives, particularly their fluorogenicity, make them highly suitable for use as probes in various biological applications. Their ability to exhibit enhanced fluorescence in non-polar environments allows for the development of "turn-on" probes that are activated upon binding to specific biological targets.

Live-Cell Imaging Applications

Fluorogenic probes are invaluable tools for live-cell imaging as they offer high contrast and minimal background fluorescence, enabling the visualization of specific cellular components and processes with high sensitivity. nih.govrsc.org The principle behind their application in live-cell imaging lies in their ability to exist in a non-fluorescent or weakly fluorescent state until they interact with their target molecule or enter a specific cellular microenvironment. This interaction restricts the probe's molecular rotation or shields it from the aqueous cellular milieu, leading to a significant increase in fluorescence intensity. researchgate.net

While the direct application of this compound in live-cell imaging is an area of ongoing research, its inherent fluorogenic characteristics suggest its potential as a scaffold for developing novel probes for this purpose. The "turn-on" nature of its fluorescence upon entering a more hydrophobic environment, such as the interior of a cell membrane or a protein binding pocket, could be exploited to visualize these structures.

DNA Detection and Hybridization Sensing

A significant application of ethynyl-functionalized 4H-chromen-4-ones is in the field of nucleic acid detection. The AlMF derivative has been successfully incorporated into oligonucleotides to create fluorogenic DNA hybridization probes. nih.gov In their single-stranded state in an aqueous buffer, these labeled oligonucleotides exhibit low fluorescence due to the quenching effect of water. nih.gov

Upon hybridization with a complementary DNA strand, the AlMF moiety is transferred to the more hydrophobic environment of the DNA duplex. This change in the microenvironment restricts the formation of the non-emissive TICT state, resulting in a significant "turn-on" of fluorescence. nih.gov This fluorogenic response provides a clear signal for the detection of specific DNA sequences and allows for the monitoring of DNA hybridization events in real-time. However, it has been noted that the fluorescence of these probes can be quenched by guanine (B1146940) bases through a photoinduced electron transfer (PET) process, which is a consideration in the design of sequences for these probes. nih.gov

Photoreactivity Studies and Transformations

Beyond their applications as fluorescent probes, ethynyl-functionalized 4H-chromen-4-ones can undergo various photochemical reactions, leading to structural transformations. These photoreactivity studies are crucial for understanding the stability of these compounds under irradiation and for exploring their potential in other applications, such as photodynamic therapy or materials science.

Photocyclization Reactions

Alkynyl-substituted chromones are known to participate in photocyclization reactions. For instance, 3-(1-alkynyl)chromones can undergo transformations that lead to the formation of furans. researchgate.net While the specific photocyclization pathways for this compound have not been extensively detailed, the presence of the ethynyl group provides a reactive site for such intramolecular rearrangements upon photoexcitation. These reactions often involve the formation of new heterocyclic systems. researchgate.net The study of these photocyclization processes is important for understanding potential photodegradation pathways of these fluorescent probes and for the synthesis of novel, more complex molecular architectures.

Carbon Monoxide Photorelease Mechanisms

Flavonoids, the broader class of compounds to which 4H-chromen-4-ones belong, are known to undergo photooxygenation, leading to the release of carbon monoxide (CO). nih.govresearchgate.net This process of photodecarbonylation is of interest for the development of photoactivated CO-releasing molecules (photoCORMs), which have potential therapeutic applications. The mechanism typically involves the reaction of the excited state of the flavonoid with molecular oxygen. nih.gov

For 3-hydroxyflavones, a well-studied subclass, photooxygenation upon UV irradiation results in the formation of CO and a salicylic (B10762653) acid derivative. nih.gov While the specific mechanisms for this compound have not been elucidated, the chromen-4-one core provides the necessary structure for such photoreactions. The ethynyl substituent could potentially influence the efficiency and pathway of CO photorelease by altering the electronic properties of the molecule. Further research in this area could lead to the development of novel photoCORMs based on the this compound scaffold.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Diversified Ethynylchromone Derivatives

The primary and most effective method for synthesizing 6-ethynyl-4H-chromen-4-one and its derivatives is the Sonogashira cross-coupling reaction. researchgate.netorganic-chemistry.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering a robust route to introduce the ethynyl (B1212043) moiety. wikipedia.org The typical synthetic strategy would involve a 6-halo-4H-chromen-4-one (e.g., 6-bromo or 6-iodochromone) as the starting material, which is then coupled with a protected or terminal alkyne. researchgate.net

Future exploration in this area will likely focus on:

Optimizing Coupling Conditions: While the Sonogashira reaction is well-established, research into novel catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or copper-free conditions, could lead to higher yields, milder reaction conditions, and broader substrate scope. organic-chemistry.org

Post-Coupling Diversification: The terminal alkyne of this compound is a versatile functional handle. It can undergo further Sonogashira couplings to create extended conjugated systems or participate in other alkyne-specific reactions (e.g., cycloadditions, Glaser coupling) to generate a diverse library of derivatives.

Novel Chromone (B188151) Core Synthesis: Research into new ways to construct the chromone ring itself, starting from materials like phenols or salicylic (B10762653) acids, could be combined with the introduction of the ethynyl group to create more efficient and atom-economical pathways. researchgate.net

Synthetic StrategyDescriptionKey Reagents
Sonogashira Coupling Palladium-catalyzed cross-coupling of a 6-halo-4H-chromen-4-one with a terminal alkyne. researchgate.netwikipedia.orgPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalyst, amine base, 6-halochromone. organic-chemistry.org
Click Chemistry Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the 6-ethynyl group to azide-containing molecules, forming triazoles. nih.govwikipedia.orgCu(I) catalyst, this compound, organic azide (B81097).
Intramolecular Cyclization Domino reactions involving Sonogashira coupling followed by an intramolecular cyclization to build additional fused ring systems onto the chromone scaffold.Pd catalyst, functionalized terminal alkynes.

Discovery of New Biological Targets and Mechanisms of Action

While the biological profile of this compound is not yet extensively characterized, the broader chromone family exhibits a vast array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The ethynyl group is a key pharmacophore in several potent enzyme inhibitors, suggesting specific and high-value targets for this scaffold.

A highly promising area of investigation is the inhibition of protein kinases. Structurally related compounds, such as 6-ethynyl-1H-indole derivatives, have been identified as potent and selective inhibitors of p21-activated kinase 4 (PAK4), a protein kinase implicated in cancer progression, metastasis, and drug resistance. nih.gov PAK4 is overexpressed in many human cancers, and its inhibition can disrupt key signaling pathways that drive tumor growth. nih.govfrontiersin.org The mechanism of action for these inhibitors often involves the formation of key interactions with the kinase hinge region. nih.govnih.gov

Future research should focus on screening this compound and its derivatives against a panel of kinases, particularly PAK4 and other members of the PAK family. Additionally, based on the known activities of other chromones, potential targets include:

Sirtuins: Substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class of enzymes involved in aging-related neurodegenerative disorders. acs.org

Parasitic Enzymes: Thiochromenone analogs have shown efficacy against tropical diseases by targeting enzymes like trypanothione (B104310) reductase. nih.gov

Bacterial and Fungal Targets: Many chromone derivatives exhibit potent antimicrobial activity, with some showing promise against Mycobacterium tuberculosis by inhibiting enzymes like enoyl-acyl carrier protein reductase. nih.govnih.gov

Development of Advanced Computational Models for Precise Design

Computational chemistry and chemoinformatics are indispensable tools for accelerating the drug discovery process for chromone derivatives. nih.gov These methods allow for the rational design of new compounds and provide insights into their potential biological activity and pharmacokinetic properties before synthesis is undertaken. nih.gov

Advanced computational models that can be applied to the this compound scaffold include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can be used to screen virtual libraries of 6-ethynylchromone derivatives against known protein structures (like the ATP-binding site of PAK4) to prioritize candidates with the highest predicted binding affinity. nih.govbiointerfaceresearch.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and the key interactions that maintain the complex. nih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of compounds with their biological activity, QSAR can predict the potency of newly designed 6-ethynylchromone derivatives. nih.gov

Computational MethodApplication for this compound
Molecular Docking Predict binding modes and affinities to targets like PAK4. nih.gov
DFT Calculations Analyze electronic structure and chemical reactivity. nih.govd-nb.info
MD Simulations Evaluate the stability of ligand-protein complexes. nih.gov
QSAR Predict biological activity of novel derivatives based on structure. nih.gov
ADMET Prediction In silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

Integration with Chemical Biology Tools for Deeper Mechanistic Insights

The terminal ethynyl group is not only a pharmacophore but also a powerful functional handle for chemical biology. It is one of the key moieties used in "click chemistry," a set of bioorthogonal reactions that can occur in complex biological environments without interfering with native processes. wikipedia.org This opens up the possibility of using this compound as a chemical probe to study biological systems. researchgate.net

The most common bioorthogonal reaction involving an alkyne is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or "copper-free click chemistry." nih.gov This allows this compound to be covalently linked to molecules bearing an azide group inside living cells. nih.gov

Key applications include:

Target Identification and Validation: A 6-ethynylchromone derivative can be allowed to bind to its cellular targets. The cells are then lysed, and an azide-functionalized reporter tag (e.g., biotin (B1667282) or a fluorophore) is "clicked" onto the probe. The resulting tagged proteins can be isolated and identified using mass spectrometry, revealing the compound's direct biological targets. nih.gov

Imaging Target Engagement: By clicking a fluorescent dye onto the 6-ethynylchromone probe after it has bound to its target, researchers can visualize the subcellular location of the target protein and confirm that the drug is engaging with it in its native environment. otago.ac.nz

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the functional state of enzymes in a proteome. A this compound derivative could be designed as a covalent probe to specifically label active enzymes, which can then be identified via click chemistry.

Potential for Developing Multi-Target Ligands Based on the this compound Scaffold

Complex multifactorial diseases like Alzheimer's, Parkinson's, and many cancers are often driven by multiple pathological pathways. nih.gov The traditional "one-target, one-drug" approach has proven inefficient for these conditions, leading to the rise of multi-target-directed ligand (MTDL) design. nih.gov The chromone nucleus is considered an ideal scaffold for developing MTDLs due to its inherent ability to interact with diverse targets. nih.govresearchgate.net

The this compound scaffold is particularly well-suited for MTDL development for several reasons:

Privileged Core: The chromone core itself may already possess affinity for multiple targets, such as being a dual inhibitor of monoamine oxidase B (MAO-B) and the adenosine (B11128) A₂A receptor (A₂AAR), both relevant targets in Parkinson's disease. nih.gov

Vector for Diversification: The ethynyl group provides a specific, directional point for chemical modification. Using reactions like click chemistry, the chromone core can be linked to another distinct pharmacophore known to inhibit a second target of interest. nih.gov

Rigid Spacer: The ethynyl group can act as a rigid and linear spacer to optimally position two different pharmacophores, allowing them to simultaneously bind to two different targets or two sites on the same target. researchgate.net

This strategy allows for the rational design of novel therapeutics where one part of the molecule targets a protein kinase like PAK4, while a second pharmacophore, attached via the ethynyl linker, could be designed to inhibit another cancer-related target, potentially leading to synergistic effects and overcoming drug resistance.

Q & A

Q. What are the common synthetic routes for 6-ethynyl-4H-chromen-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the chromen-4-one core functionalization. For example, Lewis acid-promoted domino Friedel-Crafts alkylation/cyclization reactions are effective for introducing ethynyl groups. Optimizing catalysts (e.g., BF₃·Et₂O) and temperature (80–100°C) can enhance yields . Precursor purification via column chromatography (e.g., petroleum ether/ethyl acetate) is critical to isolate intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., ethynyl protons at δ 2.8–3.2 ppm) and aromatic protons .
  • HRMS : Confirms molecular weight (e.g., [M+H⁺] at m/z 170.17 for C₁₁H₆O₂) .
  • IR : Detects carbonyl (C=O) stretches near 1650 cm⁻¹ and ethynyl C≡C bonds at 2100–2260 cm⁻¹ .

Q. How can researchers validate the purity of synthesized this compound?

Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Melting point analysis (e.g., 102–104°C for derivatives) and elemental analysis (C, H, N within ±0.4%) are complementary methods .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

  • X-ray crystallography : Refine structures using SHELXL (e.g., resolving disorder in ethynyl groups) .
  • DFT calculations : Compare experimental vs. computed bond lengths (e.g., C≡C bond ~1.20 Å) to identify discrepancies .
  • Dynamic NMR : Detect conformational flexibility in solution that may explain solid-state vs. solution differences .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Directing groups : Introduce electron-donating substituents (e.g., -OCH₃) at C-7 to direct electrophiles to C-8 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the electron-rich chromenone ring .
  • Catalytic systems : Use Pd-mediated Sonogashira coupling for ethynyl group retention during functionalization .

Q. How do substituents on the chromenone core impact biological activity?

  • Ethynyl groups : Enhance π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
  • Halogen substituents : Chloro or fluoro groups at C-6 increase lipophilicity, improving membrane permeability (logP >3.0) .
  • Morpholine derivatives : Improve solubility (e.g., >50 μM in PBS) but may reduce target affinity .

Q. What experimental designs mitigate low yields in multi-step syntheses of this compound?

  • Stepwise monitoring : Use TLC or in-situ IR to optimize reaction progression .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent side reactions .
  • Flow chemistry : Enhance scalability and reproducibility for steps prone to exothermicity (e.g., Friedel-Crafts) .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity data across in vitro and in vivo studies?

  • Metabolic stability assays : Test compound stability in liver microsomes (e.g., t₁/₂ <30 min indicates rapid degradation) .
  • Plasma protein binding : High binding (>95%) may reduce free drug availability in vivo .
  • Dose-response curves : Compare EC₅₀ values (e.g., in vitro: 1–10 μM vs. in vivo: 10–50 mg/kg) to adjust dosing regimens .

Q. Why might X-ray structures of this compound derivatives show positional disorder?

  • Thermal motion : High B-factors (>5 Ų) for ethynyl groups indicate flexibility; use low-temperature (100 K) data collection .
  • Crystallization solvents : Ethanol/water mixtures often yield better-ordered crystals than DMSO .
  • Twinned crystals : Apply SHELXL’s TWIN command to refine data from non-merohedral twins .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Synthetic Protocols : Multi-step protocols from peer-reviewed studies (e.g., Mannich reactions for amino derivatives ).
  • Data Repositories : PubChem (CID 12666554) for physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.